molecular formula C12H27BrSi B14644666 Bromo(tri-tert-butyl)silane CAS No. 56348-25-5

Bromo(tri-tert-butyl)silane

Cat. No.: B14644666
CAS No.: 56348-25-5
M. Wt: 279.33 g/mol
InChI Key: RFTYXVFXDBUXTD-UHFFFAOYSA-N
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Description

Bromo(tri-tert-butyl)silane (CAS 56348-25-5) is a brominated organosilicon compound with the molecular formula C12H27BrSi and a molecular weight of 279.33 g/mol . Its structure features a silicon center covalently bonded to three tert-butyl groups and one bromine atom . The bulky tert-butyl substituents impart significant steric hindrance, which is a defining characteristic of this reagent. This steric bulk influences the compound's reactivity and stability, for instance, by slowing hydrolysis rates and enhancing thermal stability when compared to less hindered analogs like bromotrimethylsilane . In scientific research, this compound serves as a versatile precursor in synthetic chemistry for the preparation of other organosilicon compounds . It undergoes characteristic reactions such as substitution, where the bromine atom can be replaced by various nucleophiles to form new silicon-based derivatives . The compound can also be reduced to tri-tert-butylsilane using hydride donors like lithium aluminum hydride . Furthermore, its reactivity is valuable for studying silicon-based reaction mechanisms and developing new synthetic methodologies . In industrial research, it finds application in the production of specialty chemicals, including those used in coatings, adhesives, and sealants, as well as in the modification of material surfaces . The mechanism of action for this reagent primarily involves the reactivity of the silicon-bromine bond. The electron-donating nature of the tert-butyl groups provides stabilization to the silicon center, making it susceptible to nucleophilic attack, which facilitates various synthetic transformations . This product is intended for industrial and scientific research applications only. It is strictly not for human or veterinary use.

Properties

CAS No.

56348-25-5

Molecular Formula

C12H27BrSi

Molecular Weight

279.33 g/mol

IUPAC Name

bromo(tritert-butyl)silane

InChI

InChI=1S/C12H27BrSi/c1-10(2,3)14(13,11(4,5)6)12(7,8)9/h1-9H3

InChI Key

RFTYXVFXDBUXTD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C(C)(C)C)(C(C)(C)C)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Bromo(tri-tert-butyl)silane can be synthesized through the reaction of tri-tert-butylsilane with bromine. The reaction typically occurs under controlled conditions to ensure the selective formation of the desired product. The reaction can be represented as follows:

(C4H9)3SiH+Br2(C4H9)3SiBr+HBr\text{(C}_4\text{H}_9\text{)}_3\text{SiH} + \text{Br}_2 \rightarrow \text{(C}_4\text{H}_9\text{)}_3\text{SiBr} + \text{HBr} (C4​H9​)3​SiH+Br2​→(C4​H9​)3​SiBr+HBr

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: Bromo(tri-tert-butyl)silane undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, leading to the formation of different organosilicon compounds.

    Reduction Reactions: The compound can be reduced to tri-tert-butylsilane using reducing agents such as lithium aluminum hydride.

    Oxidation Reactions: Under certain conditions, the compound can be oxidized to form silanols or siloxanes.

Common Reagents and Conditions:

    Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions.

    Reduction: Lithium aluminum hydride or other hydride donors are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide or peracids can be employed.

Major Products Formed:

    Substitution: Formation of various organosilicon derivatives.

    Reduction: Formation of tri-tert-butylsilane.

    Oxidation: Formation of silanols or siloxanes.

Scientific Research Applications

Chemistry: Bromo(tri-tert-butyl)silane is used as a precursor in the synthesis of other organosilicon compounds. It is also employed in the study of silicon-based reaction mechanisms and the development of new synthetic methodologies.

Biology and Medicine: While specific applications in biology and medicine are limited, the compound’s derivatives may be explored for potential use in drug delivery systems or as intermediates in the synthesis of biologically active molecules.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including those used in coatings, adhesives, and sealants. Its reactivity makes it valuable in the modification of surfaces and the development of new materials.

Mechanism of Action

The mechanism of action of bromo(tri-tert-butyl)silane involves the reactivity of the silicon-bromine bond. The electron-donating effect of the tert-butyl groups stabilizes the silicon center, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations, where the bromine atom is replaced by other functional groups.

Comparison with Similar Compounds

Comparison with Similar Brominated Silanes

Structural and Physical Properties

Compound Molecular Formula Molecular Weight Boiling Point (°C) Density (g/cm³) Key Features
Bromo(tri-tert-butyl)silane* C₁₂H₂₇BrSi 279.33 ~200 (estimated) ~1.0 (estimated) High steric bulk, slow reactivity
Bromotrimethylsilane C₃H₉BrSi 153.09 79 1.16 High reactivity, mild conditions
(3-Bromophenoxy)(tert-butyl)dimethylsilane C₁₂H₁₉BrOSi 287.27 N/A N/A Phenoxy linkage, EMI shielding potential
Bromotriethylsilane C₆H₁₅BrSi 195.18 ~150 (estimated) ~0.95 Intermediate steric bulk

*Hypothetical data inferred from analogs.

Key Observations :

  • Steric Effects : this compound’s tert-butyl groups create a shielded silicon center, reducing nucleophilic attack rates compared to smaller analogs like bromotrimethylsilane .
  • Thermal Stability : Bulkier substituents increase thermal stability. For example, bromotrimethylsilane boils at 79°C, while triethyl and tert-butyl analogs likely require higher temperatures .
  • Hydrolysis : Silanes with tert-butyl groups hydrolyze slower than trimethyl variants due to hindered water access to the Si–Br bond .
Bromotrimethylsilane (Me₃SiBr):
  • Reactivity : Rapidly reacts with alcohols, ethers, and esters under mild conditions to form silyl ethers or cleave bonds .
  • Applications : Widely used in organic synthesis for deprotection reactions and as a Lewis acid catalyst .
This compound:
  • Reactivity : Expected to show reduced reactivity due to steric hindrance. Likely requires harsher conditions (e.g., elevated temperatures) for comparable reactions .
  • Applications: Potential niche uses in protective group chemistry or materials science where controlled, slow reactivity is advantageous. For example, tert-butyl silanes enhance corrosion resistance in polymer coatings by forming stable Si–O–metal bonds .
Bromophenyl-Substituted Silanes:
  • Example: (3-Bromophenyl)trimethylsilane (C₉H₁₃BrSi, MW 229.20) demonstrates unique electronic effects from the bromoaryl group, enabling applications in cross-coupling reactions .

Critical Analysis of Limitations

  • Synthesis Challenges : Bulky tert-butyl groups complicate synthesis. For example, bromotrimethylsilane is prepared via Mg-mediated reactions, but tert-butyl variants may require specialized routes .
  • Water Sensitivity : All brominated silanes are moisture-sensitive, but tert-butyl derivatives hydrolyze slower, extending shelf life in dry environments .

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